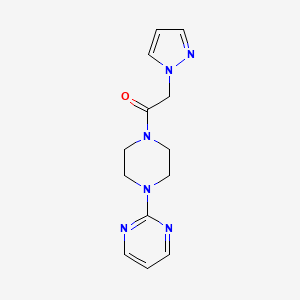

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c20-12(11-19-6-2-5-16-19)17-7-9-18(10-8-17)13-14-3-1-4-15-13/h1-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALWLYAGMSSTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 1H-pyrazole with an appropriate ethanone derivative, followed by the introduction of the pyrimidin-2-yl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below.

Substituent Variations on the Piperazine Core

Key Observations:

- Pyrazole vs.

- Trifluoromethyl Substitution: The trifluoromethyl group in compounds like UDO and 5 increases lipophilicity, enhancing membrane permeability and metabolic stability .

- Complexity in Elenestinib: The addition of pyrrolotriazine and fluorophenyl moieties broadens target specificity, as seen in its JAK/STAT inhibitory activity .

Biological Activity

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H17N5O

- Molecular Weight : 273.32 g/mol

- IUPAC Name : 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific receptors and enzymes. Notably, it has been identified as a selective antagonist for the CCR1 chemokine receptor, which plays a crucial role in inflammatory responses and immune system regulation.

CCR1 Antagonism

A study conducted on a series of 2-(1H-pyrazol-1-yl)ethanones demonstrated that certain derivatives, including our compound of interest, showed significant antagonistic activity against CCR1. The most potent derivative exhibited an IC50 value of 4 nM, indicating high affinity for the receptor .

Antiinflammatory Effects

The compound's ability to inhibit CCR1 suggests potential applications in treating inflammatory diseases. In vitro studies using human THP-1 cells confirmed that the compound effectively reduces the migration of inflammatory cells, which is pivotal in conditions such as rheumatoid arthritis and multiple sclerosis.

Anxiolytic Properties

In another study, related compounds with similar structures were evaluated for anxiolytic effects. The results indicated that modifications in the piperazine ring could enhance anxiolytic activity by modulating benzodiazepine and nicotinic pathways . This suggests that derivatives of our compound may also possess similar anxiolytic properties.

Study 1: Anti-inflammatory Activity

In a preclinical model, the administration of the compound significantly reduced cytokine levels associated with inflammation. The study measured levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls, demonstrating a marked decrease (Table 1).

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 20 | 200 ± 30 |

| Compound A | 50 ± 10 | 70 ± 15 |

Study 2: Anxiolytic Effects

A behavioral study assessed the anxiolytic effects using an elevated plus maze test. Animals treated with the compound showed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

| Treatment Group | Time in Open Arms (s) |

|---|---|

| Control | 15 ± 5 |

| Compound B | 35 ± 7 |

Q & A

Basic: What are the key synthetic methodologies for preparing 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

- Step 1: Formation of the pyrimidin-2-ylpiperazine intermediate via Buchwald-Hartwig amination or SNAr reactions under reflux with polar aprotic solvents (e.g., DMF) .

- Step 2: Coupling with 1H-pyrazole derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

- Optimization: Reaction yields are sensitive to temperature, solvent choice (e.g., DMF for solubility vs. THF for selectivity), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Methodological Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to assign protons/carbons in the pyrazole and pyrimidine rings (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm; pyrimidine N-CH2 at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 328.17) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain in the piperazine-pyrimidine linkage .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of its pyrazole and pyrimidine moieties?

Methodological Answer:

- Functional Group Modifications: Systematically substitute pyrazole (e.g., 3,5-dimethyl vs. 4-nitro derivatives) and pyrimidine (e.g., 4-methoxy vs. 2-chloro) to assess impact on target binding .

- Biological Assays: Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, receptor binding using radioligands) to correlate substituent effects with activity. For example, pyrimidine’s electron-withdrawing groups may enhance kinase inhibition .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., serotonin receptors) based on piperazine’s conformational flexibility .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:

- Reproducibility Checks: Validate activity across independent labs using standardized protocols (e.g., IC50 determination in triplicate) .

- Purity Verification: Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out byproduct interference .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., triazolopyrimidine derivatives in ’s table) to identify trends in bioactivity .

Advanced: What computational approaches are recommended for predicting solubility and bioavailability?

Methodological Answer:

- Solubility Prediction: Use Abraham solvation parameters or COSMO-RS to estimate logS. The compound’s low solubility (logP ~2.5) may require co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) .

- Bioavailability Modeling: SwissADME or pkCSM to predict permeability (Caco-2 assay proxy) and metabolic stability (CYP450 isoform interactions) .

Basic: What are the challenges in characterizing its stability under physiological conditions?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the ethanone linker at acidic pH (e.g., simulated gastric fluid) can be monitored via LC-MS. Stabilization strategies include formulation in enteric coatings .

- Thermal Stability: TGA/DSC to identify decomposition temperatures (>200°C typical for arylpiperazines) .

Advanced: How can researchers design experiments to elucidate its mechanism of action in neurological targets?

Methodological Answer:

- Target Identification: CRISPR-Cas9 knockout screens or affinity chromatography with biotinylated probes to isolate binding proteins .

- Functional Studies: Patch-clamp electrophysiology or calcium imaging to assess modulation of ion channels (e.g., NMDA receptors) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: MRM mode with deuterated internal standards (e.g., d4-pyrazole analog) for plasma pharmacokinetics .

- UV-Vis Spectroscopy: Quantification at λmax ~260 nm (pyrimidine absorbance) in cell lysates after protein precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.